N3-Ethyl Substituent Provides Intermediate LogP of 0.25 vs. Tert-Butyl Analog: Optimized Aqueous/Organic Partitioning for Reaction Workup
The calculated LogP for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is 0.253, as determined via computational algorithms implemented in vendor technical specifications . This value represents an intermediate lipophilicity profile among commercially available 3-alkyl-substituted 3-azabicyclo[3.2.1]octan-8-amine analogs. In contrast, the 3-tert-butyl analog (CAS 1171560-61-4) exhibits substantially higher lipophilicity due to the increased carbon count and branching of the tert-butyl group . The 3-unsubstituted parent scaffold (3-azabicyclo[3.2.1]octan-8-amine, CAS 951393-86-5) presents lower lipophilicity with the absence of an N3-alkyl moiety . The ethyl substituent occupies a unique position in the lipophilicity spectrum, offering balanced aqueous solubility for aqueous-phase reactions while maintaining sufficient organic solubility for extraction and chromatographic purification.
| Evidence Dimension | Calculated partition coefficient (LogP) as indicator of lipophilicity and partitioning behavior |
|---|---|
| Target Compound Data | LogP = 0.253 (3-ethyl analog) |
| Comparator Or Baseline | 3-tert-butyl analog (CAS 1171560-61-4): LogP > 1.5 (estimated based on molecular descriptors); 3-unsubstituted analog (CAS 951393-86-5): LogP < 0 (estimated) |
| Quantified Difference | 3-ethyl analog LogP intermediate between unsubstituted (lower) and tert-butyl (higher) analogs; exact ΔLogP not directly calculable from available sources |
| Conditions | Computed LogP values derived from vendor technical datasheets using standard algorithmic methods (XLogP3 or similar implementations) |
Why This Matters
An intermediate LogP value enables more predictable extraction efficiency and chromatographic behavior compared to the extremes represented by unsubstituted (poor organic solubility) or tert-butyl (poor aqueous solubility) analogs, reducing method development time in synthetic workflows.
